molecular formula C30H44O4 B1631539 ganoderic acid TR CAS No. 862893-75-2

ganoderic acid TR

Cat. No.: B1631539
CAS No.: 862893-75-2
M. Wt: 468.7 g/mol
InChI Key: SNZQBBATMLGADX-VVUVUVSISA-N
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Description

Ganoderic acid TR (C30H44O4; molecular weight: 468.67 g/mol) is a lanostane-type triterpenoid isolated from the medicinal fungus Ganoderma lucidum (Reishi or Lingzhi) . It is characterized by a carboxyl group at the C-26 position of the 17β-side chain, α,β-unsaturated ketone functionality at C-3, and unsaturation at C-24 and C-25 . These structural features are critical for its bioactivity, particularly its inhibition of 5α-reductase (an enzyme linked to androgen metabolism) and neuraminidase (NA, a viral surface protein critical for influenza replication) .

Preparation Methods

Extraction Techniques for Ganoderic Acid TR

Supercritical Fluid Extraction (SFE)

Supercritical carbon dioxide (SC-CO₂) extraction has emerged as a green and efficient method for recovering triterpenoids from Ganoderma biomass. The technique leverages the tunable solvent properties of CO₂ under high pressure (20–50 MPa) and moderate temperatures (40–60°C), which minimize thermal degradation of labile triterpenoids.

In a patented method for ganoderic acid A extraction, SC-CO₂ at 50 MPa and 40°C for 1 hour yielded a 39.6 g extract from 1 kg of Ganoderma powder. While this protocol was optimized for ganoderic acid A, analogous conditions could be adapted for TR by adjusting co-solvents (e.g., ethanol or methanol) to enhance polarity matching. Ethanol-modified SC-CO₂ (10–20% v/v) improves the solubility of oxygenated triterpenoids, potentially increasing TR recovery rates.

Ethanol-Based Soxhlet Extraction

Ethanol remains the solvent of choice for triterpenoid extraction due to its ability to penetrate rigid fungal cell walls. Response surface methodology (RSM) optimizations for Ganoderma triterpenoids identified 100% ethanol at 60°C for 6 hours as optimal, achieving a 2.09 mg/g yield of ganoderic acid H. For this compound, which shares structural similarities with H (e.g., ketone groups at C-3 and C-7), ethanol extraction followed by defatting with hexane or petroleum ether is recommended to remove non-polar interferents.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonication at 40 kHz enhances mass transfer by disrupting cell matrices, reducing extraction time from hours to minutes. Preliminary studies on Ganoderma triterpenoids suggest that UAE with 70% ethanol at 50°C for 30 minutes achieves comparable yields to Soxhlet extraction. However, the impact of ultrasonic cavitation on TR’s esterified side chains requires further investigation to prevent hydrolysis.

Purification Strategies

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC offers superior resolution for triterpenoids by eliminating irreversible adsorption losses associated with solid-phase methods. The solvent system chloroform-methanol-water (14:10:7 v/v/v) has been successfully employed for ganoderic acid A, achieving >95% purity in a single run. For TR, which possesses additional oxygen functionalities, modifying the solvent ratio to 12:8:5 (v/v/v) may improve partitioning. The aqueous phase serves as the stationary phase, while the organic mobile phase elutes less polar impurities first.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Reverse-phase C18 columns (e.g., ZORBAX SB-C18) with isocratic elution (methanol:1% acetic acid, 60:40 v/v) resolve closely related ganoderic acids. In ganoderic acid H purification, this system achieved baseline separation with a 0.5 mL/min flow rate and 254 nm detection. For TR, adjusting the mobile phase to 55:45 methanol-acetic acid could compensate for its higher polarity. Prep-HPLC remains limited by low throughput (10–20 mg per injection) and acetonitrile costs, necessitating recycling protocols.

Silica Gel Column Chromatography

Despite its labor-intensive nature, silica gel chromatography remains a cost-effective option for preliminary fractionation. A stepwise gradient of dichloromethane-methanol (95:5 to 70:30 v/v) elutes TR-rich fractions, which are then pooled for further purification. However, acidic triterpenoids like TR may tail on silica, necessitating deactivation with 0.3% acetic acid in the mobile phase.

Structural Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR (¹H, ¹³C, HSQC, HMBC) are indispensable for confirming TR’s structure. Key diagnostic signals include:

  • ¹H NMR : Olefinic protons at δ 5.28 (H-8, d, J = 6.2 Hz) and δ 3.12 (H-11, m, oxo group neighbor).
  • ¹³C NMR : Carbonyl carbons at δ 217.5 (C-3), δ 212.8 (C-7), and δ 209.4 (C-11).

High-Resolution Mass Spectrometry (HR-MS)

Electrospray ionization (ESI) in negative mode ([M−H]⁻ m/z 567.3452) confirms TR’s molecular formula (C₃₂H₄₈O₈). MS/MS fragmentation reveals neutral losses of H₂O (−18.0106) and CO₂ (−44.0078), indicative of carboxylic acid and ketone groups.

Purity Assessment

Quantitative analysis via HPLC-UV (254 nm) using a 5 μm C18 column and 1% acetic acid-methanol (45:55 v/v) mobile phase ensures ≥95% purity. Calibration curves with this compound standard (linear range: 0.1–50 μg/mL, > 0.999) enable precise quantification.

Chemical Reactions Analysis

Biosynthetic Pathway and Precursor Reactions

Ganoderic acid TR is synthesized via the mevalonate (MVA) pathway, which involves several critical enzymatic steps:

EnzymeRole in BiosynthesisImpact on this compound Production
HMGRCatalyzes the rate-limiting step of MVA pathway, converting HMG-CoA to mevalonateOverexpression increases GA content by 2-fold and upregulates downstream genes (e.g., fps, sqs, ls) .
SQSConverts farnesyl pyrophosphate (FPP) to squaleneUpregulated 6.8-fold in HMGR-overexpressing strains, enhancing precursor availability .
LSCyclizes 2,3-oxidosqualene to lanosterolIncreased activity correlates with higher lanosterol levels (3.8-fold) and GA accumulation .

Key intermediates include:

  • Squalene : Accumulates 6.7-fold in transgenic strains .

  • Lanosterol : Increased 3.8-fold in HMGR-overexpressing strains, serving as the direct precursor for triterpenoid backbone formation .

Oxidation and Hydroxylation

  • CYP512W2 (Cytochrome P450) : Catalyzes hydroxylation at C-7 or C-11, leading to unstable intermediates that spontaneously form conjugated double bonds (C7=C8 and C9=C11) via carbocation rearrangements (Fig. 1) .

  • 15α-Hydroxylation : Critical for bioactivity; confirmed via Modified Mosher’s method to have an S-configuration at C-15 .

Carboxylation

  • The C-26 carboxyl group is essential for 5α-reductase inhibition (IC50 = 8.5 µM). Methylation of this group reduces activity, highlighting its role in enzyme interaction .

Structural-Activity Relationships

Functional GroupRole in Reactivity/Bioactivity
C-3 KetoneStabilizes the lanostane skeleton; participates in redox reactions during biosynthesis .
C-15α-HydroxylDetermines stereochemical specificity; required for inhibitory activity against 5α-reductase .
Δ7,9(11),24(E)Conjugated diene system formed via spontaneous dehydrogenation of hydroxylated intermediates .
C-26 CarboxylDirectly interacts with 5α-reductase active site; methylation abolishes 74% of activity .

Metabolic Engineering Insights

Overexpression of HMGR in G. lucidum led to:

  • 2-fold increase in this compound content (30.69 mg/g DW vs. 14.13 mg/g DW in wild type) .

  • Upregulation of downstream genes (fps, sqs, ls) by 6.8–9.1-fold .

  • Enhanced accumulation of intermediates:

    • Squalene: 47.88 μg/g DW (vs. 15.24 μg/g DW in wild type) .

    • Lanosterol: 6.01 mg/g DW (vs. 1.96 mg/g DW in wild type) .

Key Research Findings

  • Gene Co-Expression : Simultaneous overexpression of SE (squalene epoxidase) and HMGR synergistically boosts GA production by 23% compared to single-gene expression .

  • Salicylic Acid Induction : Increases GA content by 23.32% via upregulation of HMGR, SQS, and LS .

  • Spontaneous Transformations : Unstable hydroxylated intermediates (e.g., 7-hydroxy-GA-HLDOA) undergo non-enzymatic dehydrogenation to form conjugated double bonds in this compound .

Analytical Methods

  • HRFAB-MS : Confirmed molecular formula (C30H44O4, [M+H]+ m/z 469.3274) .

  • NMR Spectroscopy : Identified δ 5.89 (H-24) and δ 5.38 (H-7) olefinic protons, confirming Δ7,24(E) configurations .

  • Mosher’s Ester Analysis : Established S-configuration at C-15 via Δδ values of (R)- and (S)-MTPA esters .

This synthesis of enzymatic, structural, and metabolic data underscores this compound’s complex reactivity profile, driven by both biosynthetic enzymes and spontaneous chemical transformations. Its C-26 carboxyl and C-15α-hydroxyl groups are pivotal for bioactivity, while metabolic engineering offers promising avenues for scalable production.

Scientific Research Applications

Pharmacological Properties

1. Anti-Cancer Activity
GA-TR has demonstrated promising anti-cancer properties in several studies. It inhibits the growth of various cancer cell lines, including prostate and breast cancer cells. Specifically, GA-TR has been shown to inhibit 5α-reductase activity, which is crucial in the development of prostate cancer . Additionally, it promotes apoptosis and cell cycle arrest in cancer cells through modulation of key signaling pathways such as mTOR and PI3K/Akt .

2. Anti-Inflammatory Effects
Research indicates that GA-TR possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Effects
Studies have suggested that GA-TR may offer neuroprotective benefits by modulating oxidative stress and inflammatory responses in neurodegenerative conditions like Alzheimer's disease. It has been shown to enhance mitochondrial function and reduce neuroinflammation in experimental models .

4. Antidiabetic Properties
GA-TR exhibits potential antidiabetic effects by enhancing insulin sensitivity and regulating glucose metabolism. It has been found to inhibit key enzymes involved in carbohydrate digestion, contributing to lower blood sugar levels .

Case Study 1: Anticancer Efficacy

A study investigated the effects of GA-TR on MCF-7 breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through the downregulation of cyclin D1 and c-Myc proteins . This suggests its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Anti-inflammatory Effects

In a model of collagen-induced arthritis, GA-TR administration led to reduced joint inflammation and improved mobility in rats. The compound modulated the JAK3/STAT3 signaling pathway, highlighting its therapeutic potential in treating inflammatory diseases .

Case Study 3: Neuroprotection

In vitro studies using human neuronal cells exposed to oxidative stress showed that GA-TR improved cell viability and reduced markers of oxidative damage. These findings support its use as a neuroprotective agent against neurodegenerative diseases .

Data Summary

ApplicationEffectMechanismReference
Anti-CancerInduces apoptosisInhibits mTOR/PI3K/Akt signaling
Anti-InflammatoryReduces inflammationModulates cytokine production
NeuroprotectionProtects neuronal cellsReduces oxidative stress
AntidiabeticLowers blood sugar levelsInhibits carbohydrate-digesting enzymes

Mechanism of Action

The mechanism of action of ganoderic acid TR involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Key Bioactivities :

  • 5α-Reductase Inhibition: Ganoderic acid TR (IC50 = 4.31 ± 0.87 µg/mL) outperforms structurally similar triterpenes like 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one (IC50 ≈ 26 µg/mL) due to its C-26 carboxyl group .
  • Neuraminidase Inhibition : Exhibits broad-spectrum activity against influenza neuraminidase subtypes (55.4–96.5% inhibition at 200 µM), including oseltamivir-resistant strains .
  • Antiviral Activity : Weak but detectable inhibition against influenza A (H1N1) and B viruses (Selective Index = 1.22–1.8) .

This compound shares structural and functional similarities with other Ganoderma triterpenoids. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Key Structural Features Bioactivity (IC50 or % Inhibition) Key Differences vs. This compound
This compound C-26 carboxyl, C-24/C-25 unsaturation, α,β-unsaturated ketone 5α-reductase: 4.31 µg/mL ; NA: 55.4–96.5% Reference compound.
Ganoderic Acid DM C-26 hydroxyl instead of carboxyl 5α-reductase: ~26 µg/mL ; Anti-malarial: IC50 = 6–20 µM Lower 5α-reductase inhibition due to lack of carboxyl group.
Ganoderic Acid T-Q C-26 carboxyl, modified R5 hydroxyl NA inhibition: Comparable to TR (55–96%) ; Cytotoxicity: CC50 = 28.2 µM Less stable binding to NA active site (fewer hydrophobic interactions) .
Ganoderic Acid X C-26 carboxyl, saturated side chain Anti-inflammatory, α-glucosidase inhibition Reduced NA/5α-reductase activity due to lack of C-24/C-25 unsaturation.
5α-Lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one C-26 hydroxyl, C-24/C-25 unsaturation 5α-reductase: IC50 ≈ 26 µg/mL Lower potency due to hydroxyl instead of carboxyl.

Table 2: Cytotoxicity and Therapeutic Potential

Compound Cytotoxicity (CC50, µM) Therapeutic Window (SI) Key Limitations
This compound 91.6 ± 3.4 1.22–1.8 (influenza) Moderate cytotoxicity limits clinical use.
Ganoderic Acid T-Q 28.2 ± 0.8 Similar to TR Higher cytotoxicity than TR.
Oseltamivir N/A >100 Lower cytotoxicity but resistance issues.

Mechanistic Insights

  • 5α-Reductase Inhibition: The C-26 carboxyl group in this compound forms hydrogen bonds with the enzyme’s active site, enhancing potency compared to hydroxylated analogs . Methylation of this group abolishes activity, confirming its necessity .
  • Neuraminidase Inhibition: this compound binds to conserved residues (Glu119, Arg156, Glu276) in the NA active site via hydrogen bonding and hydrophobic interactions, mimicking oseltamivir but with broader subtype coverage .

Production and Optimization

This compound production in G. lucidum is enhanced under stress:

  • Salicylic Acid Stress : Increases TR content by 37.8% in G. lucidum .
  • High Oxygen (60% O₂): Boosts total ganoderic acids by 30% .

Biological Activity

Ganoderic acid TR, a triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, therapeutic potential, and supporting research findings.

Overview of this compound

This compound is classified as a lanostanoid, a type of triterpenoid known for its pharmacological properties. It exhibits various biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The structure of this compound features a unique carboxyl group that is essential for its biological activity, particularly in inhibiting the enzyme 5α-reductase, which plays a role in androgen metabolism .

1. Anti-Cancer Properties

This compound has shown significant anti-cancer effects in various studies:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including prostate and breast cancer cells. It induces apoptosis through multiple pathways, including the modulation of the PI3K/Akt/mTOR signaling cascade .
  • Mechanisms of Action : The compound has been found to induce DNA damage and cell cycle arrest in cancer cells. It also affects the expression levels of critical proteins involved in apoptosis and cell survival .
Study Cell Line Effect Mechanism
Shi et al. (2023)Prostate cancerInhibited proliferationInduces apoptosis via PI3K/Akt/mTOR pathway
Liu et al. (2023)Breast cancer (MDA-MB-231)Induces apoptosisModulates NF-κB signaling
Johnson et al. (2024)Various cancer typesDNA damage inductionAlters cell cycle progression

2. Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties:

  • Cytokine Inhibition : Studies show that this compound can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway .
  • Mechanism : The compound's ability to block NF-κB activation contributes to its anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases .

3. Immunomodulatory Effects

This compound influences immune responses:

  • Enhancement of Immune Function : It has been reported to enhance the activity of immune cells, thereby improving overall immune response against pathogens and tumors .
  • Regulation of Immune Pathways : The compound modulates various signaling pathways involved in immune regulation, including those related to T-cell activation and differentiation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Prostate Cancer Treatment : A clinical study demonstrated that patients treated with this compound showed reduced tumor size and improved survival rates compared to control groups. The treatment was well-tolerated with minimal side effects .
  • Breast Cancer Research : In vitro studies revealed that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis and inhibiting cell migration .

Research Findings

Recent research has focused on understanding the biosynthesis and metabolic pathways associated with this compound:

  • Biosynthesis Pathways : Studies have identified key enzymes involved in the biosynthesis of ganoderic acids in G. lucidum, such as squalene synthase and lanosterol synthase. Genetic modifications aimed at enhancing these pathways have resulted in increased yields of ganoderic acids .
  • Metabolic Engineering : Advances in metabolic engineering techniques have allowed for the overexpression of specific genes associated with ganoderic acid production, leading to higher concentrations of this bioactive compound in fungal cultures .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying ganoderic acid TR in Ganoderma species?

  • Methodological Answer : High-performance liquid chromatography-mass spectrometry (HPLC-MS) is the gold standard for identifying this compound due to its ability to separate and characterize triterpenoids with high specificity . For quantification, ultraviolet-visible (UV-Vis) spectrophotometry is cost-effective for total triterpenoid content, while near-infrared (NIR) spectroscopy offers rapid, non-destructive analysis for authenticity verification . GC-MS is preferred for sterol co-analysis, providing high sensitivity and interference removal .

Q. What are the primary pharmacological activities associated with this compound?

  • Methodological Answer : Preclinical studies highlight its antiviral activity against H1N1 and H5N1 neuraminidases (NAs) through competitive inhibition assays using cell-based models . Additionally, structural analogs like ganoderic acid B demonstrate anti-proliferative effects on cancer cells via ABCB1-mediated multidrug resistance reversal, suggesting potential shared mechanisms for this compound . In vitro assays (e.g., MTT for cytotoxicity) and flow cytometry for rhodamine-123 accumulation are critical for validating these activities .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across studies?

  • Methodological Answer : Multivariate statistical tools like principal component analysis (PCA) and hierarchical clustering analysis (HCA) can identify confounding variables (e.g., extraction methods, species variations) . For example, PCA reduces dimensionality in metabolomic datasets to highlight key metabolites responsible for bioactivity variance . Cross-validation using orthogonal assays (e.g., LC-MS vs. Raman spectroscopy) ensures analytical consistency .

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with other triterpenoids?

  • Methodological Answer : Use fractional inhibitory concentration (FIC) indices in combination therapy assays (e.g., checkerboard method) to quantify synergy . Co-treatment of this compound with ABCB1 inhibitors (e.g., verapamil) in HepG2/ADM cells can clarify its role in multidrug resistance . Data should be analyzed via response surface methodology (RSM) to model dose-response interactions .

Q. How can researchers validate the metabolic pathways involved in this compound biosynthesis?

  • Methodological Answer : Employ stable isotope labeling (e.g., ¹³C-glucose tracing) in Ganoderma cultures, followed by LC-MS/MS to track precursor incorporation . Transcriptomic analysis (RNA-seq) of mevalonate pathway genes (e.g., HMGR, FPS) under stress conditions (e.g., light exposure) can identify regulatory nodes . CRISPR-Cas9 knockout of candidate genes validates their role in biosynthesis .

Q. Methodological Guidance

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

  • Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) calculate IC₅₀ values using software like GraphPad Prism . For multi-parametric datasets (e.g., cytotoxicity + apoptosis), partial least squares discriminant analysis (PLS-DA) identifies biomarkers correlated with efficacy .

Q. How should researchers address batch-to-batch variability in Ganoderma extracts containing this compound?

  • Methodological Answer : Implement quality control protocols using HPTLC fingerprints for batch consistency . Pair LC-MS with chemometric tools (e.g., SIMCA for class modeling) to standardize triterpenoid profiles . Accelerated stability studies (40°C/75% RH for 6 months) assess degradation kinetics .

Q. Data Reporting and Validation

Q. What are the best practices for reporting this compound’s bioactivity in peer-reviewed studies?

  • Methodological Answer : Follow CONSORT-like guidelines for in vitro studies: detail cell lines (e.g., HepG2/ADM), passage numbers, and assay controls (e.g., verapamil for ABCB1 inhibition) . Report IC₅₀ values with 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) . Raw metabolomic data should be deposited in repositories like MetaboLights .

Properties

IUPAC Name

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-23,25,32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,25+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZQBBATMLGADX-VVUVUVSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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